Welcome to the BenchChem Online Store!
molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1432312
M. Wt: 196.59 g/mol
InChI Key: FZFQXNDNNHZNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608627B2

Procedure details

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (0.64 g, 2.85 mmol) was dissolved in tetrahydrofuran (5.7 mL) and methanol (6.8 mL). To the mixture was added 3 N KOH (2.85 mL). After stirring overnight (15.5 h) at room temperature, the reaction mixture was concentrated to dryness. The residue was dissolved in water. This aqueous solution was made acidic (pH 3) using 6 N HCl. The precipitate was collected by filtration. The precipitate was dissolved in methanol and concentrated to dryness to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (0.53 g, 2.7=mmol, 94%) as a yellow powder: mp 210-214° C.; 1H NMR (300 MHz, CD3OD) δ7.25 (1H, s), 7.65 (1H, d, J=5.4 Hz), 7.94 (1H, d, J=5.4 Hz); ESI MS m/z 195 [C8H5ClN2O2—H]−; HPLC (Method A) >99% (AUC), tR=12.2 min.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([O:13]CC)=[O:12])[NH:8][C:7]=12.[OH-].[K+]>O1CCCC1.CO>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[NH:8][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
Name
Quantity
5.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.85 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
6.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight (15.5 h) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.